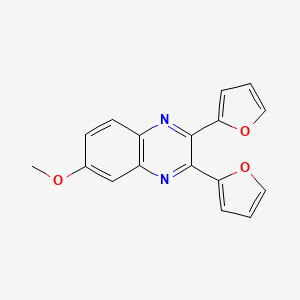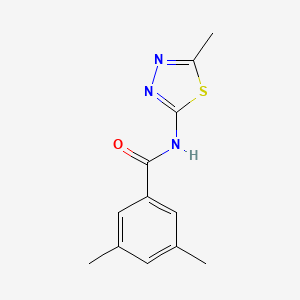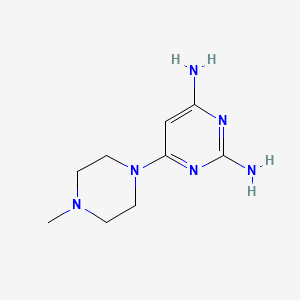![molecular formula C11H16N4O3 B5675958 3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5675958.png)
3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds through a cyclization process, often yielding substituted pyrazoles. A specific method, though not directly applied to our compound, involves the transformation of ethyl esters of substituted acetoacetic acids and hydrazine hydrate, used in the synthesis of various substituted pyrazoles (Rodinovskaya et al., 2003). Another related synthesis involves aldol condensation of ethyl acetoacetate with aldehydes, followed by cyclocondensation with phenylhydrazine, to yield pyrazole carboxylates (Naveen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant insights into their chemical reactivity and physical properties. For instance, the crystal structure of a related compound, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, was studied using NMR, single crystal X-ray diffraction, and ab initio calculations, showing a preference for the 3-tautomer over the corresponding 5-tautomer (Jiménez-Cruz et al., 2003).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nitrosation and cyclocondensation, leading to the formation of diverse products. For example, the nitrosation of 3,4-dimethyl-3-penten-2-one oximes results in the formation of tetramethylpyrazole dioxides and isoxazoline derivatives, highlighting the compound's reactivity towards nucleophilic attack and the potential for forming heterocyclic compounds (Hansen & Novak, 1994).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. For example, the crystal packing and solubility of a phenylpyrazole derivative were significantly influenced by CH–π interactions and NH⋯N hydrogen bonds, forming two-dimensional sheets and a three-dimensional arrangement in the solid state (Reger et al., 2003).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as acidity, basicity, and reactivity, are determined by their functional groups and molecular geometry. Studies on related compounds, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, have shown that these compounds can exhibit significant reactivity, particularly at specific sites prone to nucleophilic attack, facilitating the formation of heterocyclic compounds (Singh et al., 2013).
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-8-11(15(17)18)9(2)14(12-8)7-10(16)13-5-3-4-6-13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSWPFKNLOOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5675878.png)
![N,N-dimethyl-2-{2-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5675887.png)


![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-1H-benzimidazole-5-carboxamide](/img/structure/B5675906.png)
![3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5675916.png)
![3-{2-[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5675921.png)


![8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675937.png)

![3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)

![(2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5675966.png)